molecular formula C26H24N2O4S B281514 N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE

N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B281514
M. Wt: 460.5 g/mol
InChI Key: IHSPBHJORXGOQB-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core, a methoxyaniline group, and a trimethylbenzenesulfonamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent functionalization. One common approach is the condensation reaction between 4-methoxyaniline and a naphthalene derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate and purify the compound .

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-3-[(4-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-16-13-18(3)25(14-17(16)2)33(30,31)28-23-15-24(26(29)22-8-6-5-7-21(22)23)27-19-9-11-20(32-4)12-10-19/h5-15,27H,1-4H3/b28-23-

InChI Key

IHSPBHJORXGOQB-NFFVHWSESA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

Isomeric SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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